Dalbergioidin

描述

Dalbergioidin has been reported in Vigna umbellata, Desmodium uncinatum, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

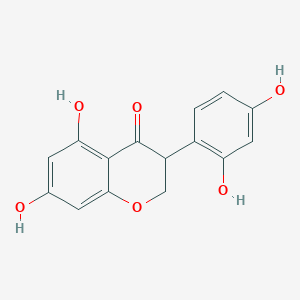

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXBLZBOWXNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952714 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30368-42-4 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dalbergioidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dalbergioidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergioidin is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities.[1] It is classified as a phytoalexin, an antimicrobial compound synthesized by plants in response to stress, particularly within the Fabaceae (legume) family.[2] Found in various plants such as Uraria crinita, Lespedeza cyrtobotrya, and Dalbergia species, this compound has garnered interest in the scientific community for its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental methodologies, and visualizes its interaction with a key biological signaling pathway, serving as a critical resource for researchers in pharmacology and drug discovery.

Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₆ | [2][5][6][7] |

| Molecular Weight | 288.25 g/mol | [2][5][6] |

| Physical Description | Powder | [5] |

| Melting Point | Not Available | [2] |

| Water Solubility | Practically insoluble; 0.38 g/L (Predicted by ALOGPS) | [1][2][7] |

| Organic SolventSolubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| logP (Octanol-WaterPartition Coefficient) | 2.06 (Predicted by ALOGPS)2.42 (Predicted by ChemAxon) | [1][7] |

| pKa (Strongest Acidic) | 7.88 (Predicted by ChemAxon) | [1][7] |

| Polar Surface Area | 107.22 Ų | [1] |

| Hydrogen BondDonor Count | 4 | [1] |

| Hydrogen BondAcceptor Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Refractivity | 73.66 m³·mol⁻¹ | [1] |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | [7] |

| CAS Number | 30368-42-4 | [2][5] |

Biological Activity and Signaling Pathway Modulation

This compound has been demonstrated to possess significant biological activity, notably as a tyrosinase inhibitor and a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Inhibition of Tyrosinase

This compound exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] Studies have shown it acts as a noncompetitive inhibitor with an IC₅₀ value of 20 mM.[4] This property makes it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders.

Modulation of the TGF-β Signaling Pathway

In the context of renal fibrosis, this compound has been shown to exert a protective effect by suppressing the TGF-β signaling pathway.[1][2] TGF-β is a critical mediator in the development of fibrosis. This compound intervenes in this pathway by significantly decreasing the phosphorylation of Smad3, a key downstream effector, and upregulating Smad7, an antagonist of TGF-β signaling.[1] This mechanism effectively mitigates the fibrogenic cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the properties and activities of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed, clear glass vial. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., methanol, DMSO) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound at the specified temperature.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[3]

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (PBS), typically 100 mM at pH 6.8.

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in PBS.

-

Prepare a stock solution of the substrate, L-DOPA (e.g., 2 mg/mL), in PBS.

-

Prepare stock solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO) and a positive control inhibitor like kojic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 80 µL of PBS.

-

Add 20 µL of the this compound solution (or solvent for the control) at different final concentrations.

-

Add 40 µL of the tyrosinase enzyme solution (e.g., final concentration of 250 U/mL).

-

Pre-incubate the plate at room temperature (25°C) for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 80 µL of the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm) using a microplate reader.

-

Take kinetic readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each concentration.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.[3]

-

Conclusion

This compound is a flavonoid with a well-defined chemical structure and a growing body of evidence supporting its biological significance. Its physicochemical profile, characterized by low water solubility and moderate lipophilicity, presents both challenges and opportunities for drug development, suggesting that formulation strategies may be key to enhancing its bioavailability. Its demonstrated activities as a tyrosinase inhibitor and a modulator of the TGF-β pathway highlight its potential as a lead compound for developing novel therapeutics. The data and protocols presented in this guide offer a foundational resource for scientists aiming to explore the full potential of this promising natural product.

References

- 1. rsc.org [rsc.org]

- 2. Showing Compound this compound (FDB010668) - FooDB [foodb.ca]

- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 4. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Dalbergioidin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergioidin, a tetrahydroxyisoflavanone, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community. As a member of the isoflavonoid class of secondary metabolites, it is primarily found in plants belonging to the Fabaceae (legume) family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key biological signaling pathways. The quantitative data presented herein is summarized for comparative analysis, and experimental protocols are detailed to facilitate reproducibility.

Natural Sources of this compound

This compound has been identified in various species within the Fabaceae family, particularly in the heartwood, roots, and stems of these plants. The primary documented sources include species from the Dalbergia, Lespedeza, and Uraria genera. The concentration and presence of this compound can vary depending on the plant species, tissue type, and geographical location.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Dalbergia odorifera | Fabaceae | Heartwood | [1][2] |

| Lespedeza cyrtobotrya | Fabaceae | Trunk, Roots | [3][4][5][6] |

| Uraria crinita | Fabaceae | Whole Plant | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to separate it from other plant metabolites. While specific yields of this compound are not always reported, the total flavonoid content can provide an indication of the potential for its isolation. For instance, the heartwood of Dalbergia odorifera has been found to have a total flavonoid content of 34.88 mg/g[2].

Experimental Protocol: General Method for Isoflavonoid Isolation

This protocol is a generalized procedure based on common methods for the extraction and purification of isoflavonoids from leguminous plants and can be adapted for the specific isolation of this compound.

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., heartwood, roots) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1, v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light. This compound is expected to be concentrated in the more polar fractions like ethyl acetate.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the this compound-rich fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by TLC to pool fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, utilize a preparative reversed-phase C18 HPLC column.

-

Use a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Signaling Pathways

This compound has been shown to interact with and modulate key signaling pathways involved in various physiological and pathological processes.

Inhibition of the TGF-β Signaling Pathway

This compound has been demonstrated to ameliorate renal fibrosis by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway[7][8]. It exerts its effect by reducing the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling, and by upregulating the expression of Smad7, an inhibitory Smad[8].

Inhibition of Tyrosinase and Melanin Biosynthesis

This compound has been identified as a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis[3]. This inhibitory activity suggests its potential application in the management of hyperpigmentation disorders. The reported IC50 value for this compound against mushroom tyrosinase is 20 µM[3].

Biosynthesis of this compound

This compound, as an isoflavonoid, is synthesized in plants via the phenylpropanoid pathway. The key precursor for the isoflavonoid backbone is liquiritigenin. The general biosynthetic pathway leading to liquiritigenin is well-established in legumes.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites change reveal insights into the heartwood color formation mechanism of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanin synthesis inhibitors from Lespedeza cyrtobotrya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Melanin Synthesis Inhibitors from Lespedeza cyrtobotrya - figshare - Figshare [figshare.com]

- 6. Item - Melanin Synthesis Inhibitors from Lespedeza cyrtobotrya - figshare - Figshare [figshare.com]

- 7. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF-β Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dalbergioidin: A Technical Guide to its Mechanisms of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalbergioidin is an isoflavonoid, a class of polyphenolic compounds found in various plants, including those from the Dalbergia and Lespedeza genera. Emerging research has highlighted its significant therapeutic potential, stemming from a diverse range of biological activities. In cellular models, this compound and its related compounds have demonstrated potent anti-inflammatory, antioxidant, antifibrotic, and anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on its interaction with key cellular signaling pathways. We present a synthesis of current data, detailed experimental protocols, and visual representations of its modes of action to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects by modulating multiple, often interconnected, cellular signaling pathways. Its primary mechanisms involve the suppression of pro-inflammatory and fibrotic cascades, restoration of cellular redox balance, and inhibition of enzymes involved in metabolic processes.

Anti-inflammatory and Immunomodulatory Effects

A primary mechanism of action for this compound and related flavonoids is the potent suppression of inflammatory responses. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2]

-

Inhibition of NF-κB Pathway: In non-stimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate into the nucleus.[1][3] Once in the nucleus, p65 initiates the transcription of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[1][4] Studies on structurally similar dalbergiones show they effectively prevent the nuclear translocation of the p65 subunit in macrophages and gingival fibroblasts, thereby blocking the inflammatory cascade.[3][5] This inhibition of p65 translocation is a key anti-inflammatory mechanism.[3]

-

Modulation of Nrf2/HO-1 Pathway: The anti-inflammatory effects of related neoflavonoids have also been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[6][7] Upregulation of HO-1 plays a critical role in cytoprotection and the resolution of inflammation.[6] The activation of the Nrf2/HO-1 axis can, in turn, suppress NF-κB activity, suggesting a synergistic interplay between these two pathways.[6]

Antifibrotic Activity via TGF-β/Smad Pathway Suppression

In a murine model of doxorubicin-induced renal fibrosis, this compound demonstrated significant nephroprotective effects by directly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8][9] The TGF-β/Smad pathway is a critical mediator in the pathogenesis of fibrosis.[8]

-

Inhibition of Smad3 Phosphorylation: Upon activation by TGF-β, the downstream effector Smad3 is phosphorylated.[8] Phosphorylated Smad3 (p-Smad3) translocates to the nucleus and drives the transcription of fibrogenic genes, such as Collagen I and Collagen III.[8] Treatment with this compound was shown to significantly decrease the levels of p-Smad3 in renal tissue, effectively halting the fibrotic cascade.[8][9]

-

Upregulation of Inhibitory Smad7: this compound treatment also reverses the doxorubicin-induced reduction of Smad7.[8] Smad7 acts as a natural antagonist of the TGF-β signaling pathway by preventing the activation of Smad3, thus providing an additional layer of antifibrotic control.[8] The combined effect of reducing p-Smad3 and increasing Smad7 leads to a marked decrease in the expression of fibrosis markers, including α-smooth muscle actin (α-SMA) and fibronectin.[8][9]

Antioxidant Properties and Redox Balance

This compound contributes to cellular protection by mitigating oxidative stress. The elevated production of reactive oxygen species (ROS) is a primary mechanism of cytotoxicity in various disease models.[8]

-

Restoration of Redox Homeostasis: In doxorubicin-induced nephrotoxicity, this compound treatment was found to significantly reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[8] Concurrently, it restored the concentration of glutathione (GSH), a critical cellular antioxidant, thereby maintaining the cellular redox balance.[8] The antioxidant activity of isoflavonoids is often attributed to their chemical structure, which allows them to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).[10][11]

Enzyme Inhibition

This compound has been shown to directly inhibit the activity of specific enzymes, demonstrating a targeted mechanism of action.

-

Tyrosinase Inhibition: It exhibits inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis.[12] Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor of tyrosinase.[12] This activity translates to a cellular effect, as it significantly decreases melanin content in immortalized mouse melanocytes (melan-a cells).[12]

Potential Anticancer and Apoptotic Effects

While direct studies on this compound are limited, research on the related neoflavonoid dalbergin provides insight into potential anticancer mechanisms. Flavonoids as a class are widely recognized for their ability to promote apoptosis (programmed cell death) in cancer cells.[13][14]

-

Induction of Apoptosis: Dalbergin demonstrated cytotoxic effects on the T47D breast cancer cell line, with evidence suggesting it induces apoptosis by altering the mRNA levels of key regulatory proteins.[13] It was shown to modulate the expression of the tumor suppressor p53, the anti-apoptotic protein Bcl-2, and the signal transducer and activator of transcription 3 (STAT3).[13] Flavonoids can trigger the intrinsic mitochondrial apoptotic pathway by altering the Bax/Bcl-2 ratio, leading to the activation of caspases.[14]

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key mechanisms of action and experimental workflows.

Caption: this compound inhibits the TGF-β/Smad pathway, preventing fibrosis.

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Caption: Standard experimental workflow for Western Blot analysis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound and a structurally related neoflavonoid, dalbergin.

| Parameter | Target | Method/Cell Line | Result | Source |

| IC₅₀ | Mushroom Tyrosinase | Enzyme Inhibition Assay | 20 µM | [12] |

| Melanin Content | Melanin Biosynthesis | melan-a cells | >50% decrease at 27 µM | [12] |

| Treatment Duration | IC₅₀ on T47D Cells | Source |

| 24 hours | 1 µM | [13] |

| 48 hours | 0.001 µM (1 nM) | [13] |

| 72 hours | 0.00001 µM (10 pM) | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on methods described in the cited literature.

Western Blot Analysis for Protein Expression

This protocol is adapted from the methodology used to assess protein levels in renal tissue.[8]

-

Tissue Homogenization: Homogenize kidney tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Smad3, anti-Smad7, anti-α-SMA) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Detection: After further washing steps, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands by exposing to X-ray film or using a digital imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

This protocol is for quantifying mRNA expression levels.[8]

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Primer Sequences Used: [8]

-

Collagen III: F: 5′-AGGCAACAGTGGTTCTCCTG-3′, R: 5′-GACCTCGTGCTCCAGTTAGC-3′

-

α-SMA: F: 5′-TGTGCTGGACTCTGGAGATG-3′, R: 5′-ATGTCACGGACAATCTCACG-3′

-

Smad7: F: 5′-AGGTGTTCCCCGGTTTCTCCA-3′, R: 5′-TTCACAAAGCTGATCTGCACGGT-3′

-

TGF-β: F: 5′-GCAACATGTGGAACTCTACCAGAA-3′, R: 5′-GACGTCAAAAGACAGCCACTCA-3′

-

GAPDH (Control): F: 5′-AACTTTGGCATTGTGGAAGG-3′, R: 5′-ACACATTGGGGGTAGGAACA-3′

-

-

Thermal Cycling Protocol: [8] An initial hold at 50°C for 2 min and 95°C for 10 min, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.

-

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene like GAPDH.

Measurement of Malondialdehyde (MDA) Levels

This protocol measures lipid peroxidation, an indicator of oxidative stress.[8]

-

Sample Preparation: Prepare tissue homogenates as described for Western Blotting.

-

Assay: Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

-

Procedure: Follow the manufacturer’s protocol, which typically involves mixing the sample with a thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C).

-

Measurement: After incubation and cooling, measure the absorbance or fluorescence of the resulting pink-colored product (MDA-TBA adduct) at the specified wavelength (typically ~532 nm).

-

Quantification: Calculate the MDA concentration by comparing the sample readings to a standard curve generated with an MDA standard.

Conclusion and Future Directions

This compound is a promising natural isoflavonoid with a multi-targeted mechanism of action. Its ability to potently suppress the TGF-β/Smad pathway provides a strong rationale for its development as an antifibrotic agent. Furthermore, its inferred inhibitory action on the NF-κB pathway, coupled with its antioxidant properties, underscores its potential in treating a wide range of inflammatory conditions. The direct inhibition of enzymes like tyrosinase opens avenues for its use in dermatology and cosmetology.

While current research has illuminated these core pathways, further investigation is warranted. Elucidating the direct molecular targets of this compound through binding assays and proteomic studies will provide a more detailed understanding of its interactions. Investigating its effects on other crucial signaling pathways commonly modulated by flavonoids, such as the PI3K/Akt/mTOR and MAPK pathways, could reveal additional therapeutic applications, particularly in oncology.[15][16] The comprehensive data and protocols provided in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.

References

- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dalbergiones lower the inflammatory response in oral cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF-β Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ircmj.com [ircmj.com]

- 14. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Dalbergioidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergioidin, an isoflavonoid found in various plants, including those from the Dalbergia and Lespedeza genera, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is structurally poised to act as a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its performance in various antioxidant assays and its potential mechanisms of action involving key cellular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and related isoflavonoids has been evaluated using several in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for isoflavonoids structurally related to this compound, providing a comparative perspective on its potential antioxidant efficacy. It is important to note that direct, comprehensive antioxidant data for purified this compound is limited in the currently available literature. The data presented below is from a study on a range of isoflavonoids, offering valuable insights into the structure-activity relationships within this class of compounds.

| Antioxidant Assay | Test Compound (related to this compound) | IC50 / SC50 / ORAC Value | Reference Compound | Reference Compound Value |

| Xanthine/Xanthine Oxidase (X/XO) | Calycosin | 0.25 µM (SC50) | Allopurinol | Not Reported |

| Xanthine/Xanthine Oxidase (X/XO) | (3R)-Vestitol | 6.4 µM (SC50) | Allopurinol | Not Reported |

| Oxygen Radical Absorbance Capacity (ORAC) | 3(R)-Dalparvin A | 120 µM TE/10 µM | Trolox | 20 µM TE/10 µM |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Isoflavones (general) | - | Ascorbic Acid | - |

Note: The provided data for the X/XO and ORAC assays are from a study on isoflavonoids from Dalbergia parviflora[1][2]. The SC50 value represents the concentration required for 50% scavenging of superoxide radicals. The ORAC value is expressed as µM Trolox equivalents per 10 µM of the isoflavonoid. While direct DPPH IC50 values for this compound were not found, isoflavones as a class have demonstrated notable DPPH radical scavenging activity[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key antioxidant assays as they are generally applied to the study of flavonoids.

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

This compound or test compound dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Methanol (or other suitable solvent)

-

Ascorbic acid or Trolox as a positive control

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well microplate or cuvettes, add a specific volume of various concentrations of the test compound.

-

Add the DPPH solution to each well or cuvette.

-

Prepare a control containing the solvent and DPPH solution without the test compound.

-

Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound or test compound

-

Trolox as a standard

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of various concentrations of the test compound or Trolox standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated as in the DPPH assay.

-

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound or test compound

-

Ferrous sulfate (FeSO₄) or Trolox for the standard curve

-

-

Procedure:

-

Prepare the FRAP reagent fresh before use and warm it to 37°C.

-

Add a small volume of the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.[3][4][5]

-

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] While direct evidence for this compound is still emerging, many flavonoids are known to activate this pathway.[8]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to external stimuli, including oxidative stress. The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-apoptotic and inflammatory responses. Some polyphenols have been shown to modulate MAPK signaling, thereby mitigating the detrimental effects of oxidative stress.[9][10] The specific effects of this compound on the phosphorylation status of ERK, JNK, and p38 in response to oxidative stress are an important area for future research.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant properties of a compound like this compound.

Conclusion and Future Directions

This compound, as an isoflavonoid, holds promise as a natural antioxidant. The available data on related compounds suggest that it likely possesses significant radical scavenging and reducing capabilities. Its therapeutic potential may be further enhanced by its ability to modulate key signaling pathways involved in the cellular antioxidant defense system, such as the Nrf2/ARE and MAPK pathways.

To fully elucidate the antioxidant profile of this compound, further research is warranted. Specifically, studies using purified this compound in a comprehensive panel of antioxidant assays are needed to establish its precise IC50 and TEAC values. Moreover, mechanistic studies are crucial to confirm its interaction with and modulation of the Nrf2 and MAPK signaling pathways in various cell and animal models of oxidative stress. Such data will be invaluable for the drug development community in assessing the potential of this compound as a lead compound for the prevention and treatment of oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalbergioidin: A Key Isoflavonoid in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dalbergioidin, a prominent member of the isoflavonoid class of phytoalexins, plays a crucial role in the intricate defense systems of various plant species, particularly within the Leguminosae family. As a secondary metabolite, its synthesis is induced in response to a myriad of biotic and abiotic stresses, serving as a potent antimicrobial and antioxidant agent. This guide provides a comprehensive overview of this compound's function in plant defense, detailing its biosynthesis, mechanisms of action, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important natural compound.

Core Functions of this compound in Plant Defense

This compound's primary role in plant defense is multifaceted, encompassing direct antimicrobial activities and the modulation of the plant's innate immune response.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various plant pathogens, including fungi and bacteria. While specific MIC values for this compound against a wide range of phytopathogens are not extensively documented in publicly available literature, studies on crude extracts of Dalbergia species, rich in isoflavonoids like this compound, demonstrate significant inhibitory effects. For instance, methanolic extracts of Dalbergia sisso have shown MIC values ranging from 75 to 300 µg/ml for Gram-positive bacteria and 75 to 600 µg/ml for Gram-negative bacteria[1]. The isolated flavonoid liquiritigenin, a precursor to this compound, has demonstrated MIC values of 50 and 100 µg/mL against Staphylococcus aureus and Aspergillus niger, respectively[2]. These findings suggest that this compound likely contributes significantly to the antimicrobial efficacy of these extracts.

Table 1: Antimicrobial Activity of Dalbergia Species Extracts and Related Isoflavonoids

| Extract/Compound | Organism | MIC (µg/mL) | Reference |

| Dalbergia sisso (whole plant methanolic extract) | Gram-positive bacteria | 75 - 300 | [1] |

| Dalbergia sisso (whole plant methanolic extract) | Gram-negative bacteria | 75 - 600 | [1] |

| Dalbergia spinosa (leaf extract) | Various bacteria | 250 - 500 | [1] |

| Liquiritigenin | Staphylococcus aureus subsp. aureus (ATCC 11632) | 50 | [2] |

| Liquiritigenin | Aspergillus niger (439) | 100 | [2] |

Antioxidant Properties

Table 2: Antioxidant Activity of Related Isoflavonoids

| Compound | Assay | SC50 (µM) | Reference |

| Calycosin | Xanthine/Xanthine Oxidase | 0.25 | [3] |

| Khrinone B | Xanthine/Xanthine Oxidase | 0.60 | [3] |

| Khrinone C | Xanthine/Xanthine Oxidase | 0.67 | [3] |

| (3RS)-3′-hydroxy-8-methoxy vestitol | Xanthine/Xanthine Oxidase | 2.8 | [3] |

| (3R)-vestitol | Xanthine/Xanthine Oxidase | 6.4 | [3] |

Biosynthesis of this compound

This compound is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone liquiritigenin, a key precursor.

The specific steps leading from liquiritigenin to this compound involve hydroxylation reactions. While the precise enzymes have not been fully elucidated in all plant species, the general pathway is understood to proceed as follows:

Caption: General biosynthetic pathway of this compound.

The key enzymes involved in the initial stages of the isoflavonoid pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone reductase (CHR), and Chalcone isomerase (CHI)[2][6]. The conversion of liquiritigenin to this compound involves hydroxylation at the 2' and 5' positions of the B-ring, a step catalyzed by specific hydroxylases that are likely members of the cytochrome P450 family.

Signaling Pathways and Gene Regulation

The production of this compound is tightly regulated and integrated into the broader plant defense signaling network. Its synthesis is induced upon pathogen recognition, and it, in turn, can modulate the expression of other defense-related genes.

Induction of this compound Biosynthesis

Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger a signaling cascade that leads to the activation of transcription factors, which then upregulate the genes encoding the biosynthetic enzymes for this compound.

Caption: Simplified signaling pathway for this compound induction.

Crosstalk with Jasmonic Acid and Salicylic Acid Pathways

The biosynthesis of phytoalexins like this compound is often intertwined with the major plant defense hormone signaling pathways, namely the jasmonic acid (JA) and salicylic acid (SA) pathways. While direct evidence for this compound's interaction is still emerging, it is well-established that these pathways can act synergistically or antagonistically to fine-tune the defense response[7][8][9][10]. The induction of isoflavonoid biosynthesis genes is often regulated by WRKY transcription factors, which are known to be key components in both JA and SA signaling cascades[5][11][12][13][14]. It is plausible that this compound accumulation is modulated by these hormonal pathways and that this compound itself may influence their activity, potentially through a feedback loop.

Induction of Pathogenesis-Related (PR) Proteins

This compound, as a signaling molecule, may contribute to the systemic acquired resistance (SAR) by inducing the expression of pathogenesis-related (PR) proteins. PR proteins have direct antimicrobial activities and play a role in reinforcing the cell wall. The induction of PR-1 gene expression is a hallmark of the SA-mediated defense response[15][16][17][18][19]. While direct studies linking this compound to PR-1 induction are limited, the general role of phytoalexins in amplifying defense signals suggests such a connection is likely.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound

This protocol is adapted from general methods for isoflavonoid extraction from leguminous plants.

Objective: To extract and isolate this compound from plant material (e.g., roots or stems of Lespedeza or Dalbergia species).

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which is expected to be rich in isoflavonoids, to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

-

Purification: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Identification: Identify the purified this compound using spectroscopic methods (NMR, MS) and by comparison with authentic standards.

Caption: Workflow for the extraction and isolation of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against plant pathogenic bacteria and fungi.

Materials:

-

Purified this compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (for bacteria) or Potato Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (for viability indication)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin and measuring absorbance.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To determine the IC50 value of this compound for its radical scavenging activity.

Materials:

-

Purified this compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (HPLC grade)

-

96-well microtiter plates

-

Ascorbic acid (as a positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

DPPH Solution: Prepare a methanolic solution of DPPH.

-

Reaction: Add the DPPH solution to each well containing the this compound solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

This compound stands out as a critical component of the plant's chemical arsenal against pathogens. Its antimicrobial and antioxidant properties, coupled with its role in modulating defense signaling pathways, underscore its importance in plant immunity. For researchers and drug development professionals, this compound and other isoflavonoids represent a promising source of lead compounds for the development of novel antimicrobial and antioxidant agents. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis, its precise molecular targets in pathogenic microorganisms, and its detailed interactions with the intricate network of plant defense signaling. Such knowledge will not only advance our understanding of plant-pathogen interactions but also pave the way for the development of innovative strategies for crop protection and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WRKY group IId transcription factors interact with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 8. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between GA and JA signaling mediates plant growth and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WRKY transcription factors WRKY12 and WRKY13 interact with SPL10 to modulate age-mediated flowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. WRKY Proteins: Signaling and Regulation of Expression during Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbial effectors target multiple steps in the salicylic acid production and signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance [frontiersin.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data and Structural Elucidation of Dalbergioidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of dalbergioidin, a naturally occurring isoflavanone. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound, a member of the isoflavanone class of flavonoids, is a phytochemical found in various plant species, including those of the Dalbergia and Lespedeza genera.[1] It has garnered scientific interest due to its potential biological activities. The accurate structural elucidation of this compound is fundamental for understanding its chemical properties and potential therapeutic applications. This guide details the spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.

Spectroscopic Data of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.35 | dd | 12.0, 5.0 |

| H-3ax | 3.05 | dd | 16.0, 12.0 |

| H-3eq | 2.85 | dd | 16.0, 5.0 |

| H-6 | 6.01 | d | 2.0 |

| H-8 | 5.91 | d | 2.0 |

| H-2' | 6.95 | d | 2.5 |

| H-5' | 6.45 | d | 8.0 |

| H-6' | 6.38 | dd | 8.0, 2.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 71.5 |

| C-3 | 46.8 |

| C-4 | 197.0 |

| C-4a | 102.8 |

| C-5 | 164.5 |

| C-6 | 96.5 |

| C-7 | 167.8 |

| C-8 | 95.5 |

| C-8a | 163.0 |

| C-1' | 113.2 |

| C-2' | 130.5 |

| C-3' | 103.5 |

| C-4' | 157.0 |

| C-5' | 108.0 |

| C-6' | 156.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.

Table 3: ESI-MS Data for this compound

| Ion Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |

| Negative | 287 | - |

| Positive | - | 289 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system present.

Table 4: UV-Vis Spectroscopic Data for this compound in Methanol

| Band | λmax (nm) |

| Band I | 330 |

| Band II | 288 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 5: FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 1645 | C=O stretching (ketone) |

| 1610, 1580, 1490 | C=C stretching (aromatic) |

| 1200-1000 | C-O stretching |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound can be isolated from various plant sources, with Lespedeza cyrtobotrya being a notable example.[1] The general procedure involves extraction followed by chromatographic separation.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., trunk of Lespedeza cyrtobotrya) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.[2][3]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Standard parameters for ¹H NMR acquisition are typically used.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum and enhance sensitivity.

-

2D NMR: For complete and unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[5]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of pure this compound in a suitable solvent such as methanol or acetonitrile.

Instrumental Parameters (LC-ESI-MS/MS):

-

Liquid Chromatography (LC): A C18 reversed-phase column is commonly used for the separation of flavonoids. The mobile phase typically consists of a gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.[6]

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.[6][7]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to obtain fragmentation patterns, which aid in structural confirmation. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).[7]

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent, typically methanol. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer (usually between 0.1 and 1.0).

Instrumental Parameters:

-

A dual-beam UV-Vis spectrophotometer is used.

-

The spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

The solvent used for dissolving the sample is also used as the blank for baseline correction.[8]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of pure this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[9]

-

Transfer the finely ground mixture into a pellet-forming die.

-

Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Instrumental Parameters:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of the Structural Elucidation Workflow

The logical flow from isolation to the final structural confirmation of this compound can be visualized as follows:

References

- 1. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 9. rsc.org [rsc.org]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide on the In Vitro and In Vivo Stability of Dalbergioidin and Structurally Related Isoflavonoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the stability and pharmacokinetics of dalbergioidin is limited in publicly available literature. This guide provides a comprehensive overview based on studies of structurally similar isoflavonoids. The presented data and pathways should be considered as a predictive guide for this compound, pending specific experimental verification.

Introduction

This compound is an isoflavonoid, a class of polyphenolic compounds known for their potential health benefits. Understanding the stability of this compound, both in laboratory settings (in vitro) and within a living organism (in vivo), is crucial for the development of new therapeutics. This technical guide summarizes the current understanding of isoflavonoid stability, metabolism, and pharmacokinetics, providing a framework for assessing this compound.

Data Presentation: Stability and Pharmacokinetics of Isoflavonoids

Quantitative data for key isoflavonoids are presented below to provide a comparative basis for estimating the stability and pharmacokinetic profile of this compound.

Table 1: In Vitro Stability of Isoflavones in Simulated Digestion Models

| Isoflavonoid | Digestion Phase | Stability/Recovery | Reference |

| Daidzein | Oral, Gastric, Small Intestinal | Stable | [1][2] |

| Genistein | Oral, Gastric, Small Intestinal | Stable | [1][2] |

| Glycitein | Oral, Gastric, Small Intestinal | Stable | [1][2] |

| Daidzin | Small Intestinal | 101% Recovery | [2] |

| Malonyl Glucosides | Small Intestinal | 20-25% lower than starting ingredients | [2] |

Table 2: Pharmacokinetic Parameters of Isoflavonoids in Humans

| Isoflavonoid | Volume of Distribution (Vd/F) | Clearance Rate (L/h) | Half-life (t½) (h) | Reference |

| [13C] Daidzein | 336.25 L | 30.09 | 7.75 | [3] |

| [13C] Genistein | 258.76 L | 21.85 | 7.77 | [3] |

Table 3: Pharmacokinetic Parameters of Flavonoids in Rats after Oral Administration

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0→t (mg/L*min) | Reference |

| Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [4] |

| Isoquercitrin | 50 | - | - | 2212.7 ± 914.1 | [4] |

| Quercetin-3-O-β-D-glucuronide | 50 | - | - | 3505.7 ± 1565.0 | [4] |

Experimental Protocols

Detailed methodologies for key stability and pharmacokinetic experiments are outlined below. These protocols are generalized from standard practices for isoflavonoids and can be adapted for this compound.

In Vitro Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to enzymatic degradation.[5][6][7][8]

Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubation Mixture: Add the test compound to fresh plasma from the species of interest (e.g., human, rat, mouse) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%).

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[9][10][11][12][13]

Protocol:

-

Preparation: Prepare a stock solution of the test compound.

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding a cofactor solution (e.g., NADPH). A control incubation without NADPH should be included.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant by LC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living animal model.[14][15][16]

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats (or other appropriate rodent model), acclimatized to laboratory conditions.

-

Dosing: Administer the test compound via the desired route (e.g., oral gavage or intravenous injection). The dose will depend on the compound's potency and toxicity.

-

Blood Sampling: Collect blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

Analytical Methods for Quantification

The quantification of isoflavonoids in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[17][18][19][20][21]

-

Extraction: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[18]

-

Chromatography: Reversed-phase HPLC with a C18 column is often employed for separation.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.

Mandatory Visualization: Metabolic and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the generalized metabolic pathways of isoflavonoids.

References

- 1. Stability and bioaccessibility of isoflavones from soy bread during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Plasma Stability Assay | Domainex [domainex.co.uk]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. mercell.com [mercell.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. akjournals.com [akjournals.com]

- 15. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coexisting flavonoids and administration route effect on pharmacokinetics of Puerarin in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. "Isoflavone biosynthetic pathways and methods of quantification" by Moulay Abdelmajid Kassem [digitalcommons.uncfsu.edu]

The Pharmacokinetics and Metabolism of Dalbergioidin: An Uncharted Territory in Drug Development